Ácido 2-(1H-pirrol-1-il)tereftálico

Descripción general

Descripción

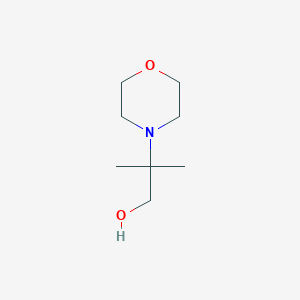

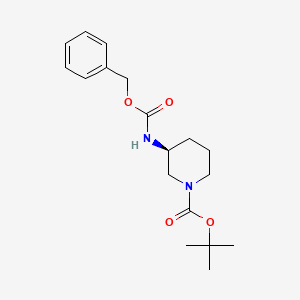

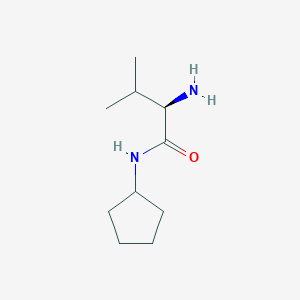

2-(1H-pyrrol-1-yl)terephthalic acid is a chemical compound with the molecular formula C12H9NO4 and a molecular weight of 231.2 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle .

Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .

Molecular Structure Analysis

The molecular structure of 2-(1H-pyrrol-1-yl)terephthalic acid consists of a pyrrole ring attached to a terephthalic acid moiety . The pyrrole ring is a five-membered aromatic heterocycle with four carbon atoms and one nitrogen atom .

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Antimicrobianos y Antitumorales

El ácido 2-(1H-pirrol-1-il)tereftálico muestra promesa en la síntesis de compuestos con propiedades antimicrobianas. Se ha utilizado para crear derivados que exhiben acción contra las enzimas DHFR y reductasa de enoil ACP, que son cruciales en las vías metabólicas de los microorganismos . Además, los derivados de pirrol se han evaluado para la actividad antitumoral, lo que indica un uso potencial en el tratamiento del cáncer .

Ciencia de Materiales: Síntesis Avanzada de Polímeros

En la ciencia de los materiales, este compuesto se utiliza para la síntesis de polímeros avanzados. Sus derivados pueden incorporarse a los polímeros para mejorar sus propiedades, como la conductividad eléctrica y la estabilidad térmica, que son esenciales para los materiales de alto rendimiento .

Ciencia Ambiental: Monitoreo y Control de la Contaminación

Los derivados del compuesto podrían desempeñar un papel en la ciencia ambiental, particularmente en el desarrollo de sensores para el monitoreo de la contaminación. Estos sensores pueden detectar sustancias peligrosas en el medio ambiente, ayudando en los esfuerzos de control de la contaminación y protección ambiental .

Química Analítica: Cromatografía y Espectroscopia

En química analítica, el ácido 2-(1H-pirrol-1-il)tereftálico es un intermedio valioso en la síntesis de colorantes y reactivos utilizados en cromatografía y espectroscopia. Estas aplicaciones son críticas para el análisis cualitativo y cuantitativo de sustancias .

Biotecnología: Biosensores e Imagenología Biológica

Las aplicaciones biotecnológicas incluyen el desarrollo de biosensores y agentes de imagenología biológica. Los derivados del compuesto se pueden utilizar para crear biosensores que detectan moléculas biológicas, lo cual es vital para el diagnóstico médico y la investigación. Además, pueden servir como agentes de contraste en la imagenología biológica, proporcionando imágenes más claras de tejidos biológicos .

Investigación Farmacéutica: Desarrollo de Medicamentos

En la investigación farmacéutica, el ácido 2-(1H-pirrol-1-il)tereftálico participa en la síntesis de nuevos candidatos a fármacos. Sus derivados están siendo estudiados por su potencial terapéutico en diversas enfermedades, incluidas las enfermedades infecciosas y las afecciones que requieren medicamentos antiinflamatorios .

Safety and Hazards

The safety data sheet for a similar compound, 3-(1H-Pyrrol-1-yl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s suggested that the compound might participate in reactions involving c–c bond cleavage and new c–c and c–n bond formation .

Biochemical Pathways

Compounds with similar structures have been known to affect various biological pathways, particularly those related to their biological activities .

Result of Action

Based on its potential mode of action, it might induce changes at the molecular level, leading to various cellular responses .

Análisis Bioquímico

Biochemical Properties

2-(1H-pyrrol-1-yl)terephthalic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal ions, although its reducing ability is not strong enough to completely reduce these ions . Additionally, the compound’s structure allows it to participate in various C-H bond functionalization reactions, which are crucial in biochemical pathways .

Cellular Effects

The effects of 2-(1H-pyrrol-1-yl)terephthalic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic flux and gene expression patterns .

Molecular Mechanism

At the molecular level, 2-(1H-pyrrol-1-yl)terephthalic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to participate in oxidative cyclization reactions, which involve C-C bond cleavage and new C-C and C-N bond formation . These interactions can result in significant changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-pyrrol-1-yl)terephthalic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular activities, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(1H-pyrrol-1-yl)terephthalic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

2-(1H-pyrrol-1-yl)terephthalic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit specific enzymes, leading to changes in the levels of certain metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(1H-pyrrol-1-yl)terephthalic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in certain cellular compartments . These interactions are important for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

2-(1H-pyrrol-1-yl)terephthalic acid is localized in specific subcellular compartments, which influences its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-pyrrol-1-ylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-11(15)8-3-4-9(12(16)17)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZEAZJBAQLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040713-41-4 | |

| Record name | 2-(1H-pyrrol-1-yl)benzene-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)

![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1384817.png)

![N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B1384818.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)